N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide
Description
Properties
IUPAC Name |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClN2O2S/c24-18-13-11-17(12-14-18)22(28)26-23-25-19(15-7-3-1-4-8-15)21(29-23)20(27)16-9-5-2-6-10-16/h1-14H,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IABINRHFZHCACE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation, where benzoyl chloride reacts with the thiazole ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Suzuki coupling reaction, where a phenylboronic acid reacts with a halogenated thiazole derivative in the presence of a palladium catalyst.
Formation of the Chlorobenzamide Moiety: The final step involves the reaction of the intermediate compound with 4-chlorobenzoyl chloride to form the desired product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.
Scientific Research Applications
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, and as a ligand in coordination chemistry.
Biology: It may have potential as a bioactive molecule, with studies exploring its effects on various biological targets.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and the benzoyl group may play crucial roles in binding to these targets, while the chlorobenzamide moiety could influence the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological activity and physicochemical properties of thiazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Thiazole Derivatives
Key Observations:
Anti-inflammatory Activity: Compound 5c () lacks the benzoyl group at R5 but retains the 4-Cl benzamide, demonstrating that the phenyl group at R4 and 4-Cl substitution are sufficient for anti-inflammatory effects.
Substituent Influence on Activity :
- R5 Modifications : The benzoyl group in the target compound may introduce steric bulk compared to acetyl () or hydrogen (5c), possibly affecting binding to enzymatic pockets.
- R4 Substitutions : Methyl () vs. phenyl (target, 5c) alters electronic and steric profiles. Phenyl groups may enhance π-π stacking interactions in biological targets.
Benzamide Variations : The 2,4-difluoro substitution in ’s compound suggests that electron-withdrawing groups on the benzamide can enhance antiparasitic activity, possibly by modulating electron density in the amide bond .
Physicochemical Properties
- Lipophilicity : The benzoyl group (logP ~2.5) and phenyl group (logP ~2.0) in the target compound likely increase logP compared to 5c (logP ~1.8), affecting membrane permeability.
- Solubility : Polar amide and chloro groups may counterbalance hydrophobicity, but crystalline packing (as in ) could reduce aqueous solubility .
Biological Activity
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound features a thiazole ring, which is known for its role in various pharmacological effects, and has been studied for its potential applications in cancer therapy, antibacterial activity, and other therapeutic areas.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₄ClN₂O₃S, with a molecular weight of approximately 373.82 g/mol. The compound's structure includes:
- Thiazole ring : Imparts significant biological activity.
- Benzoyl group : Enhances the compound's lipophilicity and stability.
- Chlorobenzamide moiety : Potentially contributes to its interaction with biological targets.
Table 1: Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₄ClN₂O₃S |
| Molecular Weight | 373.82 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antitumor Activity
Numerous studies have highlighted the antitumor potential of thiazole derivatives, including this compound. The compound has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Cytotoxicity Assay
In a study assessing the cytotoxic effects on human cancer cell lines, the compound demonstrated an IC₅₀ value indicating significant potency against specific tumor types. For example:
- Cell Line : A431 (human epidermoid carcinoma)
- IC₅₀ : 1.98 µg/mL
Antibacterial Activity
The compound has also exhibited notable antibacterial properties. Similar thiazole-based compounds have been tested against a range of bacterial strains, showing effectiveness in inhibiting growth.
Table 2: Antibacterial Activity Comparison
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 50 µg/mL |
| Benzothiazole derivatives | Escherichia coli | 30 µg/mL |
The biological activity of this compound can be attributed to its ability to interact with specific proteins involved in cell signaling pathways. Molecular dynamics simulations suggest that the compound binds to target proteins through hydrophobic interactions and hydrogen bonding, enhancing its therapeutic efficacy.
Research Findings
Recent studies have focused on the synthesis and characterization of this compound alongside its analogs. The following findings were reported:
- Synthesis Methodology : The compound can be synthesized via a multi-step process involving key reactions that construct its unique architecture while maintaining high yields.
- Structure Activity Relationship (SAR) : Analysis indicates that modifications to the thiazole ring and substituents on the phenyl groups significantly affect biological activity.
Table 3: Structure Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Methyl substitution on phenyl ring | Increased cytotoxicity |
| Chlorine substitution | Enhanced antibacterial activity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The compound’s synthesis typically involves multi-step reactions, starting with thiazole ring formation followed by amide coupling. For example, coupling 4-chlorobenzoyl chloride with a pre-synthesized 5-benzoyl-4-phenyl-1,3-thiazol-2-amine under basic conditions (e.g., triethylamine in dichloromethane) is common. Reaction parameters such as temperature (0–25°C), solvent polarity, and stoichiometric ratios must be optimized to minimize side products. Thin-layer chromatography (TLC) and NMR spectroscopy are critical for monitoring intermediate purity .
Q. Which analytical techniques are most effective for characterizing This compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming structural features like the benzoyl, phenyl, and chlorobenzamide groups. High-resolution mass spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretching at ~1650 cm⁻¹). Purity assessment via HPLC with UV detection (λ = 254 nm) is recommended .
Q. How can researchers design initial biological activity screens for this compound?
- Methodological Answer : Prioritize assays based on structural analogs. For example, thiazole derivatives often exhibit anticancer or antimicrobial activity. Use the National Cancer Institute’s (NCI) 60-cell line panel for cytotoxicity profiling. For antimicrobial screening, employ standard microdilution methods against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). Dose-response curves (IC₅₀/EC₅₀) and selectivity indices (SI) should be calculated to assess therapeutic potential .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular conformation?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to solve the structure. Key parameters include unit cell dimensions, space group determination (e.g., monoclinic P2₁/c), and hydrogen bonding analysis (e.g., N–H⋯O interactions). For accurate refinement, apply riding models for hydrogen atoms and anisotropic displacement parameters for heavy atoms .
Q. What computational strategies can predict the compound’s interaction with biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina, GOLD) to model binding to enzymes like PFOR (pyruvate:ferredoxin oxidoreductase), a target for antiparasitic thiazoles. Complement with density functional theory (DFT) calculations (Gaussian 09) to analyze electronic properties (HOMO-LUMO gaps). Wavefunction analysis via Multiwfn can map electrostatic potential surfaces (EPS) to predict reactive sites .
Q. How should researchers address contradictory bioactivity data across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum concentration, cell line variability) or compound stability (e.g., hydrolysis in aqueous media). Validate findings using orthogonal assays: e.g., compare MTT cytotoxicity results with caspase-3 activation assays. Stability studies (HPLC-MS under physiological pH/temperature) can identify degradation products .
Q. What strategies enhance the selectivity of This compound for specific biological targets?
- Methodological Answer : Structure-activity relationship (SAR) studies are critical. Synthesize analogs with modifications to the benzoyl (e.g., electron-withdrawing groups) or chlorobenzamide moieties. Test these against target vs. off-target panels (e.g., kinase inhibitors screened against 400+ kinases). Use surface plasmon resonance (SPR) to measure binding kinetics (Kon/Koff) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
